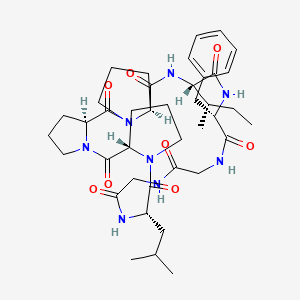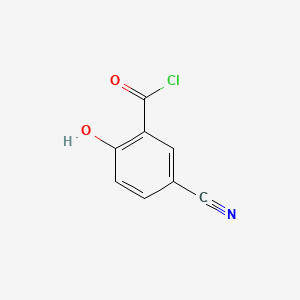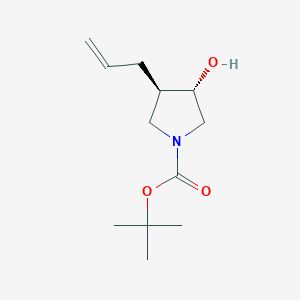![molecular formula C19H20N4O6 B600163 N<sup>6</sup>-(1-Méthyl-2-amino-6-phénylimidazo[4,5-b]pyridin-9-yl)-α-D-glucuronide CAS No. 133084-70-5](/img/structure/B600163.png)
N6-(1-Méthyl-2-amino-6-phénylimidazo[4,5-b]pyridin-9-yl)-α-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PhIP is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The formation of PhIP increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .
Synthesis Analysis
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . Traditionally, the carbonyl compounds required for the formation of the PhIP ring were considered to be produced as a consequence of the Maillard reaction between phenylalanine and carbohydrates .Molecular Structure Analysis
The preferred IUPAC name for PhIP is 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine . The chemical formula is C13H12N4 and the molar mass is 224.267 g/mol .Chemical Reactions Analysis
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . Lipids can also contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde analogously to carbohydrates .Physical and Chemical Properties Analysis
PhIP appears as an off-white solid . It has a density of 1.3 g/cm³ . The melting point is 300 °C (572 °F; 573 K) and the boiling point is 468.9 °C (876.0 °F; 742.0 K) . Its solubility in water is 407.1 mg/L .Applications De Recherche Scientifique
Étude des effets cancérigènes
Ce composé est l'une des amines hétérocycliques (AHC) les plus abondantes dans la viande cuite {svg_1}. Il a été déclaré « raisonnablement susceptible d'être cancérigène pour l'homme » par le Programme national de toxicologie du ministère américain de la Santé et des Services sociaux {svg_2}. Par conséquent, il est largement utilisé dans la recherche pour étudier ses effets cancérigènes et les mécanismes qui les sous-tendent {svg_3}.
Recherche sur la sécurité alimentaire
La formation de ce composé augmente avec la température et la durée de la cuisson, et dépend également de la méthode de cuisson et du type de viande cuite {svg_4}. Par conséquent, il est utilisé dans la recherche sur la sécurité alimentaire pour étudier les effets de différentes méthodes et conditions de cuisson sur la formation de composés potentiellement nocifs {svg_5}.
Développement de modèles d'évaluation des risques
Étant donné son abondance dans la viande cuite et ses effets cancérigènes potentiels, ce composé est utilisé dans le développement de modèles d'évaluation des risques pour l'apport alimentaire en AHC {svg_6}.
Étude des voies métaboliques
Ce composé est produit par la réaction du phénylacétaldéhyde, l'aldéhyde de Strecker de la phénylalanine, avec la créatinine en présence de formaldéhyde et d'ammoniac {svg_7}. Par conséquent, il est utilisé dans la recherche pour étudier ces voies métaboliques et comment elles contribuent à la formation de composés potentiellement nocifs {svg_8}.
Développement de stratégies d'atténuation
Des recherches ont été menées pour trouver des moyens d'inhiber la formation de ce composé dans les aliments. Par exemple, une étude a examiné les effets de divers ingrédients alimentaires sur la formation de ce composé dans un système modèle {svg_9}.
Recherche sur le traitement du cancer
Ce composé a été utilisé dans des essais étudiant la science fondamentale du cancer du pancréas {svg_10}. Il pourrait potentiellement être utilisé pour développer de nouveaux traitements ou pour mieux comprendre la maladie.
Mécanisme D'action
Target of Action
The primary target of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid, is the cytochrome P450 1A2 (CYP1A2) enzyme . This enzyme plays a crucial role in the metabolic activation of the compound .
Biochemical Pathways
The compound induces gene expression changes in the JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Pharmacokinetics
The compound is extensively glucuronidated in humans, both in vivo and in vitro . This process is mediated by UDP-glucuronosyltransferase (UGT), which plays a critical role in the detoxification of food-borne carcinogenic heterocyclic amines .
Result of Action
The compound mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to be selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of dopaminergic neurons .
Action Environment
The formation of the compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked . Exposure to the compound depends on the eating habits of the individual and can vary up to 5000-fold . It is also related to the type of meat, doneness, cooking method, and quantity consumed .
Safety and Hazards
The U.S. Department of Health and Human Services National Toxicology Program has declared PhIP as "reasonably anticipated to be a human carcinogen" . The International Agency for Research on Cancer (IARC), part of the World Health Organization, has classified PhIP as an IARC Group 2B carcinogen (i.e., possibly carcinogenic to humans) .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVPGYDPSLNFET-KSXIZUIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747014 |
Source


|
| Record name | N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133084-70-5 |
Source


|
| Record name | N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)





![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)
![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)



